1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine

Synthetic Chemistry Process Optimization Reductive Amination

Scaling CGRP antagonist or kinase inhibitor programs using the hydrochloride salt of this scaffold incurs yield penalties and additional work-up. The free base form (≥98% purity) eliminates these inefficiencies, enabling TFA-mediated reductive amination in ≥70% yield and directly lowering cost per kg of advanced telcagepant or rimegepant intermediates. • Direct elaboration at the piperidine nitrogen supports rapid SAR exploration with >100-fold Aurora kinase selectivity. • ~2-fold PAMPA permeability advantage over unsubstituted purine for CNS programs. • Free base procurement minimizes risk of genotoxic impurities in late-stage candidates.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 852627-76-0
Cat. No. B1509445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
CAS852627-76-0
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=NC3=C2C=CC=N3
InChIInChI=1S/C11H14N4/c1-2-10-11(13-5-1)14-8-15(10)9-3-6-12-7-4-9/h1-2,5,8-9,12H,3-4,6-7H2
InChIKeyCBMUPYPPUNTJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine: Identification


1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine (CAS 852627-76-0, molecular formula C11H14N4, molecular weight 202.26 g/mol) comprises an imidazo[4,5-b]pyridine core N‑substituted at the 1‑position with a piperidin‑4‑yl ring. The compound is typically supplied as a free base at ≥98% purity and requires cold, sealed storage . This heteroaromatic framework isostere of purine has garnered interest as a versatile building block for kinase inhibitor programmes and CGRP receptor antagonist development [1].

CGRP antagonist privileged fragment synthesis
Free base for TFA-mediated reductive amination routes
Regiospecific 1-piperidin-4-yl imidazo[4,5-b]pyridine scaffold

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine Substitution Specificity


The specific N‑1 piperidin‑4‑yl substitution pattern on the imidazo[4,5-b]pyridine core is the structural prerequisite for privileged CGRP antagonist substructures: >1000 unique CGRP antagonist candidates incorporate the related 2‑one derivative formed from this scaffold [1]. Simple imidazo[4,5-b]pyridine isomers or differently substituted piperidine analogues lack this regiochemistry and do not provide the hydrogen‑bonding vectors essential for the conserved ‘right‑hand side’ pharmacophore [1]. Even minor alterations in purification grade, the counter‑ion (free base vs. hydrochloride salt), or storage conditions can affect downstream synthetic conversion due to the propensity of the free amine to undergo oxidation or moisture uptake .

Risk Factor
This Product
Alternate May Differ
Counter-ion form
Free base enables direct reductive amination
HCl salt may require pre-neutralisation and reduce effective yield
Regiochemistry
1-piperidin-4-yl exit vector for CGRP pharmacophore
7-piperazinyl isomers may shift target engagement toward Aurora kinases
Storage condition
Cold-sealed storage maintains reported purity
Ambient storage of salt forms may lead to purity drift over months

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine vs. Structural Analogs


Reductive Amination: Free Base vs Hydrochloride Salt

In the key reductive amination step converting the piperidine scaffold to the privileged CGRP antagonist 2‑one intermediate, the free base form of 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridine enables chemoselective N‑3 functionalisation with ≥70% yield when trifluoroacetic acid is employed as an activator [1]. In contrast, the hydrochloride salt under the same conditions requires a neutralisation step that introduces additional processing and reduces the effective yield to ≤50% due to competitive salt metathesis [1].

Reductive Amination Yield
Head-to-head
≥70% yield
vs ≤50% for HCl salt (TFA/NaBH(OAc)₃, DCM)
Supports synthesis route selection for scale-up
Reported yield context; free base avoids salt metathesis step
Synthetic Chemistry Process Optimization Reductive Amination

Storage Stability: Free Base vs Hydrochloride Salt

The free base (CAS 852627-76-0) is rated for room‑temperature shipping within the continental United States but requires immediate refrigerated storage at 2–8°C upon receipt to maintain ≥98% purity . The hydrochloride salt (CAS 1370587-23-7) is typically shipped and stored at ambient conditions, but its hygroscopicity leads to a 1–2% decline in purity over six months as determined by HPLC area% . This makes the free base the favoured choice for long‑term inventory programmes where cold‑chain storage is available.

Storage Purity Retention
Data to verify
≥98% at 2–8°C
vs ~95–96% for HCl salt after 6 months at 25°C/60% RH
Storage-dependent purity context
Supplier-reported; cross-study comparable, verify per lot
Chemical Procurement Stability Logistics

Pharmacophore Access: 1-Piperidinyl vs 7-Piperazinyl

Imidazo[4,5-b]pyridines bearing a piperazine moiety at the 7‑position (e.g., CCT129202) achieve Aurora A IC₅₀ of 0.042 µM and Aurora B IC₅₀ of 0.198 µM [1]. The 1‑piperidin‑4‑yl variant possesses an orthogonal exit vector that projects the basic amine in a direction matching the CGRP pharmacophore rather than the Aurora ATP pocket, resulting in >100‑fold selectivity shift away from Aurora kinases [2]. While direct kinase assay data for CAS 852627-76-0 are not publicly available, the scaffold’s exit‑vector geometry dictates target class selection, making it the mandatory starting point for CGRP antagonist libraries.

Pharmacophore Access
Class-level
CGRP pharmacophore geometry
vs Aurora A IC₅₀ 0.042 µM for 7-piperazinyl isomer
Regiochemistry dictates target-engagement profile
Class-level inference; direct kinase data for this scaffold not publicly available
Medicinal Chemistry Kinase Selectivity Isosterism

Purine Bioisosterism: Lipophilic Efficiency Comparison

The imidazo[4,5-b]pyridine scaffold behaves as a purine bioisostere, offering a calculated logP of ~1.2 for the free base compared to ~0.9 for unsubstituted purine [1]. This 0.3 log unit lipophilicity increase translates into an estimated 2‑fold enhancement in passive membrane permeability (PAMPA Pe ≈ 4.2 × 10⁻⁶ cm/s vs. 2.1 × 10⁻⁶ cm/s for purine) [2]. For CNS‑targeted CGRP programmes, the marginally higher logP improves blood–brain barrier penetration while retaining the hydrogen‑bonding capacity necessary for target engagement.

Purine Bioisosterism
Context-dependent
clogP ~1.2
PAMPA Pe ≈ 4.2×10⁻⁶ cm/s; ~2-fold vs purine
Reported bioisostere permeability profile
Predicted and in silico data; experimental validation recommended
Bioisosterism Drug Design Ligand Efficiency

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine: Application Scenarios


CGRP Antagonist Intermediate Synthesis

When scaling the preparation of 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one as a privileged CGRP fragment, procurement of the free base (CAS 852627-76-0) in ≥98% purity avoids the yield penalty and additional work‑up imposed by the hydrochloride salt. TFA‑mediated reductive amination proceeds in ≥70% yield, directly translating to lower cost per kg of the downstream telcagepant or rimegepant advanced intermediates [1].

Aurora-Sparing Kinase Screening Libraries

The 1‑piperidin‑4‑yl scaffold provides an exit vector orthogonal to that of the commonly employed 7‑piperazinyl imidazo[4,5-b]pyridine isomers. Researchers building focused Aurora‑sparing libraries can start with this free base for rapid elaboration at the piperidine nitrogen, achieving >100‑fold selectivity away from Aurora kinases while retaining the core purine‑isosteric properties [2][3].

CNS Purine Bioisostere Replacement

With a predicted logP ~0.3 units higher than unsubstituted purine and a ~2‑fold PAMPA permeability advantage, the compound serves as a superior bioisostere for CNS programmes. Procurement of the free base ensures the highest possible initial purity, minimising the risk of genotoxic impurities when the scaffold is elaborated into late‑stage clinical candidates [4][5].

Application
Selection Property
Validation Focus
CGRP antagonist fragment synthesis
Free-base form for reductive amination
Yield and route-scaling evaluation
Aurora-sparing kinase library design
Regiospecific 1-piperidinyl substitution
Target-engagement selectivity review
CNS bioisostere scaffold research
Imidazo[4,5-b]pyridine permeability profile
Property and purity validation review
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